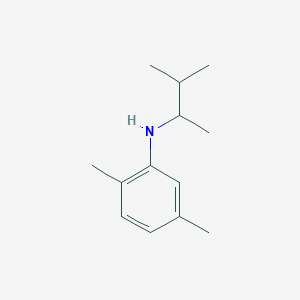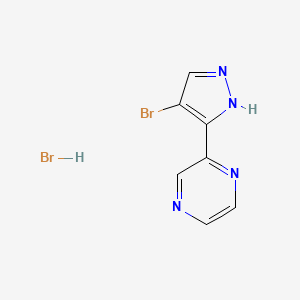![molecular formula C13H18Cl2N2O2 B13254954 Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B13254954.png)
Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a dimethylaminoethyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate typically involves the following steps:
Formation of the dichlorophenyl intermediate: This can be achieved by chlorination of a phenyl precursor.
Introduction of the dimethylaminoethyl group: This step involves the reaction of the dichlorophenyl intermediate with a dimethylaminoethyl reagent under basic conditions.
Esterification: The final step is the esterification of the intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Products may include N-oxides or carboxylic acids.
Reduction: Alcohols or amines can be formed.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Exploration as a potential pharmaceutical compound, particularly in the development of drugs targeting the central nervous system.
Industry: Use in the manufacture of specialty chemicals or materials.
作用機序
The mechanism of action of Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}propanoate
- Ethyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate
- Methyl 2-(3,4-dichlorophenyl)-2-{[2-(methylamino)ethyl]amino}acetate
Uniqueness
Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in designing targeted applications in research and industry.
特性
分子式 |
C13H18Cl2N2O2 |
|---|---|
分子量 |
305.20 g/mol |
IUPAC名 |
methyl 2-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethylamino]acetate |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-17(2)7-6-16-12(13(18)19-3)9-4-5-10(14)11(15)8-9/h4-5,8,12,16H,6-7H2,1-3H3 |
InChIキー |
AEQKJSMTBSTZAY-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13254873.png)
amine](/img/structure/B13254875.png)
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254877.png)



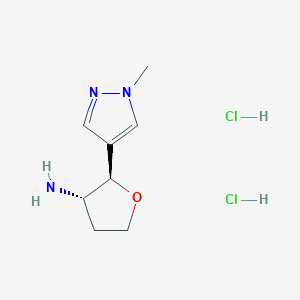
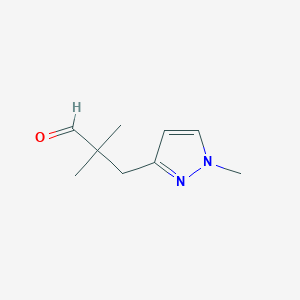
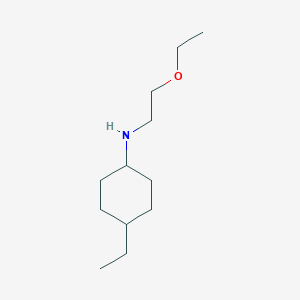
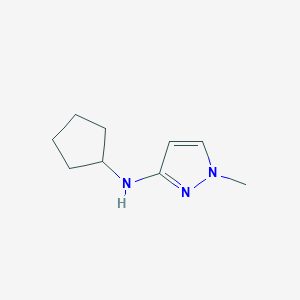
![2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B13254937.png)
![2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13254942.png)
